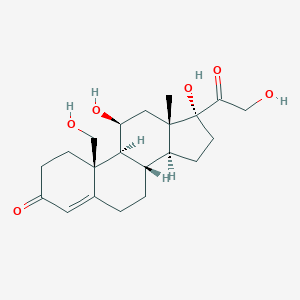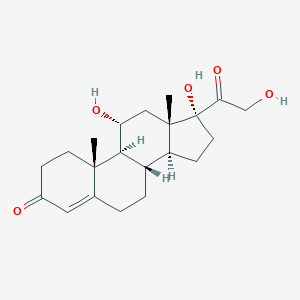
L-692585
Overview
Description
L-692585 is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that includes a tetrazole ring, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
L-692,585 is a potent and nonpeptidyl growth hormone secretagogue receptor (GHS-R1a) agonist . The primary target of L-692,585 is the GHS-R1a, which is a receptor that plays a crucial role in the regulation of growth hormone release .
Mode of Action
L-692,585 acts directly on somatotropes, which are cells in the anterior pituitary gland that produce growth hormone . It induces the release of growth hormone in a dose-dependent manner from isolated porcine somatotropes . This interaction with its targets results in an increase in intracellular calcium concentrations .
Biochemical Pathways
The action of L-692,585 involves the mobilization of calcium from internal stores during the first phase of the response, leading to an increase in intracellular calcium concentrations . This is followed by a calcium influx during the second phase, which is a consequence of somatotrope depolarization . The involvement of adenylate cyclase–cAMP and phospholipase C–inositol triphosphate pathways is also indicated .
Pharmacokinetics
The pharmacokinetics of L-692,585 involve its intravenous administration, which significantly increases peak growth hormone concentrations in a dose-dependent manner . The peak plasma growth hormone levels and total growth hormone release increase in a dose-dependent manner when L-692,585 is administered once daily for 14 consecutive days .
Result of Action
The result of L-692,585’s action is an increase in plasma growth hormone levels . It is 2- to 2.5-fold more potent than GHRP-6 in increasing these levels . L-692,585 significantly increases the number and size of plaques, indicating increased growth hormone release .
Action Environment
The action of L-692,585 is influenced by the environment in which it is administered. For instance, the removal of calcium from the bathing medium or the addition of nifedipine, an L-calcium channel blocker, significantly decreases the hGHRH-induced calcium transients and initial peak increase induced by L-692,585 . This suggests that the presence of calcium in the environment is crucial for the action of L-692,585 .
Biochemical Analysis
Biochemical Properties
L-692,585 interacts with the GHS-R1a, a receptor found in the pituitary gland and hypothalamus . It has a high affinity for this receptor, with a Ki value of 0.8 nM . This interaction triggers a series of biochemical reactions that ultimately lead to the release of GH .
Cellular Effects
L-692,585 has a significant impact on various types of cells, particularly somatotropes in the pituitary gland . It induces the release of GH in a dose-dependent manner from isolated porcine somatotropes . L-692,585 also significantly increases the number and size of plaques, indicating increased GH release .
Molecular Mechanism
The molecular mechanism of L-692,585 involves its binding to the GHS-R1a receptor . This binding triggers a series of intracellular events, including an increase in intracellular calcium concentrations . This increase in calcium levels coincides with GH release . The stimulatory effects of L-692,585 on calcium transient are blocked by adenylate cyclase inhibitor and phospholipase C (PLC) inhibitor, indicating the involvement of adenylate cyclase-cAMP and PLC-inositol triphosphate pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, L-692,585 has been shown to induce an acute, transient increase in GH levels . The magnitude of the response is not down-regulated following repeated daily administration for 14 days . This suggests that L-692,585 has a stable effect over time, without significant degradation or loss of effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of L-692,585 vary with different dosages . For instance, in beagles, L-692,585 significantly increased peak GH concentrations 4.3-fold at a dose of 0.005 mg/kg, 7-fold at a dose of 0.02 mg/kg, and 21-fold at a dose of 0.10 mg/kg .
Preparation Methods
The synthesis of L-692585 involves multiple steps, including the formation of the tetrazole ring and the coupling of various functional groups. The synthetic route typically starts with the preparation of the tetrazole derivative, followed by the introduction of the benzazepine moiety and the final coupling with the butanamide group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the benzazepine moiety can be reduced to form alcohols.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
L-692585 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other tetrazole-containing molecules and benzazepine derivatives. Compared to these compounds, L-692585 is unique due to its specific combination of functional groups, which may result in distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O3/c1-21(40)19-33-32(2,3)18-29(41)34-27-17-16-24-8-4-7-11-28(24)39(31(27)42)20-22-12-14-23(15-13-22)25-9-5-6-10-26(25)30-35-37-38-36-30/h4-15,21,27,33,40H,16-20H2,1-3H3,(H,34,41)(H,35,36,37,38)/t21-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBCFPXLXOLPIZ-JIPXPUAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)(C)CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(C)(C)CC(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432124 | |
| Record name | L-692,585 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145455-35-2 | |
| Record name | L-692,585 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)

![[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid](/img/structure/B121213.png)


![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)







